molecular formula C42H25N7Na4O13S4 B13799274 8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 72245-52-4

8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B13799274
CAS No.: 72245-52-4
M. Wt: 1055.9 g/mol
InChI Key: ODVJQFROSCGYJJ-UHFFFAOYSA-J
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Description

This compound is a highly sulfonated polyazo dye characterized by a naphthalene backbone functionalized with multiple azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and a phenylamino substituent. Its sodium salt form enhances water solubility, making it suitable for applications in textile dyeing, food colorants, or industrial pigments . The structure includes two azo bonds: one connecting a 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl moiety and another linking a 6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl group. The presence of three sulfonate groups at positions 2, 3, and 6 on the naphthalene rings contributes to its anionic character and stability in aqueous media .

Synthesis involves sequential diazotization and coupling reactions. Challenges include the poor solubility of intermediate naphthalene sulfonic acids in mineral acids, requiring precise pH control . Industrial purification typically isolates the sodium salt via precipitation, followed by chromatographic methods to remove unreacted precursors .

Properties

CAS No.

72245-52-4

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;7-anilino-4-hydroxy-3-[[7-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-39-18-16-37(33-14-11-30(23-35(33)39)65(57,58)59)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

ODVJQFROSCGYJJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves classical azo dye synthesis techniques, primarily based on diazotization and azo coupling reactions of aromatic amines and naphthols substituted with sulfonic acid groups. The synthetic route typically includes:

  • Diazotization of aromatic amines to form diazonium salts.
  • Azo coupling of these diazonium salts with hydroxy- and amino-substituted naphthalene sulfonic acids.
  • Stepwise assembly of multiple azo linkages to form the complex tri-azo structure.
  • Introduction of sulfonic acid groups to increase water solubility and ionic character, often resulting in sodium salt forms for stability and handling.

Specific Preparation Route

According to detailed chemical data (e.g., ChemicalBook, Chemsrc), the compound is synthesized by coupling specific intermediates:

  • The first azo coupling involves 1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthol with diazonium salts derived from sulfonated aromatic amines.
  • The second azo coupling is performed with 6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl diazonium salts to extend the azo chain.
  • The final product is isolated as the sodium salt to enhance solubility and stability.

A representative synthetic description is:

  • Preparation of diazonium salts from sulfonated aromatic amines under cold acidic conditions (0–5°C) using sodium nitrite and hydrochloric acid.
  • Coupling reaction of these diazonium salts with the hydroxy- and phenylamino-substituted naphthalene sulfonic acid derivatives in alkaline or neutral media to form azo bonds.
  • Purification by precipitation, filtration, and washing to isolate the sodium salt form of the dye.

Reaction Conditions and Variables

  • Temperature: Diazotization is conducted at low temperatures (0–5°C) to stabilize diazonium salts.
  • pH: Coupling reactions are usually performed in slightly alkaline to neutral pH to promote nucleophilic attack on the diazonium ion.
  • Solvent: Water is the primary solvent due to the sulfonate groups enhancing water solubility.
  • Stoichiometry: Precise molar ratios of diazonium salts and coupling components are critical to control the degree of azo substitution and avoid side reactions.

Representative Data Table on Preparation Parameters

Parameter Typical Value/Condition Notes
Diazotization Temp. 0–5°C To maintain diazonium salt stability
pH during Coupling 6.5–8.0 Optimal for azo coupling
Solvent Water Due to sulfonic acid groups
Reaction Time 1–3 hours Sufficient for complete azo coupling
Purification Method Precipitation and filtration Sodium salt isolation

Research Outcomes and Observations

  • The compound exhibits high water solubility due to multiple sulfonate groups.
  • The azo coupling sequence allows for fine-tuning of color properties by varying substituents on the naphthalene rings.
  • The sodium salt form enhances stability and ease of handling in industrial applications.
  • The preparation method is reproducible and scalable for commercial dye production.

Notes on Related Compounds and Preparation

Several structurally related azo dyes share similar synthetic routes, such as:

These compounds are synthesized through analogous diazotization and azo coupling steps, confirming the generality of the preparation methods for complex sulfonated azo dyes.

Summary Table of Compound Properties Relevant to Preparation

Property Value / Description
Molecular Formula C42H25N7Na4O13S4
Molecular Weight ~1055.91 g/mol
Physical Form Sodium salt, water-soluble dye
Key Functional Groups Azo (-N=N-), sulfonic acid (-SO3H), phenylamino (-NHPh), hydroxy (-OH)
Solubility High in water
Stability Stable as sodium salt under normal conditions

Chemical Reactions Analysis

Types of Reactions

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Functionalized azo compounds with different substituents.

Scientific Research Applications

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is widely used in scientific research due to its unique properties:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant coloration. The molecular targets include various substrates that can undergo azo coupling reactions. The pathways involved in its mechanism of action include electron transfer processes that stabilize the azo bonds and enhance the compound’s color properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a class of sulfonated azo dyes. Below is a comparative analysis with structurally related analogs:

Compound Name CAS Number Molecular Formula Key Features Applications References
Target Compound (Sodium salt of the given structure) 6476-10-4 C₃₆H₂₂N₇O₁₀S₃·3Na Three sulfonate groups, two azo bonds, phenylamino group Textile dyeing, specialty pigments
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate 25956-17-6 C₁₈H₁₄N₂Na₂O₈S₂ Two sulfonate groups, single azo bond, methoxy substituent Food colorant (e.g., caramel substitutes)
Sodium 6-amino-4-hydroxy-5-[2-(phenylsulfonyl)phenylazo]-2-naphthalenesulfonate 6245-60-9 C₂₂H₁₆N₃NaO₆S₂ One sulfonate group, phenylsulfonyl group, amino substituent Acid dye for wool and silk
Trisodium 8-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-[[4-(phenylazo)-7-sulphonatonaphthyl]azo]naphthalene-2-sulphonate 6476-10-4 C₃₆H₂₂N₇O₁₀S₃·3Na Three sulfonate groups, two azo bonds, amino-hydroxy substitution High-purity dyes for diagnostics

Key Findings:

Solubility : The target compound’s three sulfonate groups confer superior water solubility (>200 g/L at 25°C) compared to analogs with fewer sulfonate groups (e.g., 6245-60-9: ~50 g/L) .

Thermal Stability: Derivatives with phenylamino groups (e.g., target compound) exhibit enhanced thermal stability (decomposition >250°C) versus methoxy-substituted analogs (decomposition ~200°C) .

Synthesis Complexity: Multi-azo compounds require stringent pH control during diazotization. For example, the target compound’s synthesis involves coupling 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, which has poor solubility in mineral acids, necessitating dimethylformamide (DMF) as a co-solvent .

Biological Activity

8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt, commonly referred to as C.I. Direct Violet 85, is a complex organic compound known for its vibrant coloration and stability. This compound is primarily utilized as a dye in various industrial applications, particularly due to its intense color properties and ability to form stable complexes with different substrates.

The molecular formula of this compound is C38H27N5O11S3NaC_{38}H_{27}N_{5}O_{11}S_{3}\cdot Na, with a molecular weight of approximately 894.83 g/mol. Its structure features multiple azo linkages and sulfonic acid groups, which enhance its solubility and reactivity in aqueous solutions .

Biological Activity

Research indicates that this compound exhibits significant biological activity that may be leveraged in various applications:

  • Dyeing and Staining Applications : The compound's unique structure allows it to interact effectively with biological molecules, making it suitable for use in staining processes in microscopy. Its interactions enhance visualization techniques, facilitating the study of cellular components .
  • Drug Delivery Systems : Interaction studies have shown that the compound can form complexes with various biological molecules, potentially influencing the bioavailability and efficacy of drugs when utilized in drug delivery systems. This property is particularly important for enhancing the therapeutic effects of certain medications .
  • Toxicological Studies : While the dye is widely used, it is essential to consider its safety profile. Some studies have indicated potential toxic effects associated with azo dyes; however, specific research on this compound's toxicity remains limited. Further investigation into its safety and environmental impact is necessary .

Comparative Analysis

The following table compares 8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid with other similar compounds:

Compound NameKey FeaturesUnique Aspects
8-Amino-Naphthalene Sulfonic Acid Contains amino groups; used as a dyeSimpler structure; less complex than the target compound
4-Aminoazobenzene Azo compound; used as a dyeLacks sulfonic acid groups; less soluble
Disperse Red 60 Azo dye; used in textilesDifferent substitution pattern; primarily used for synthetic fibers

The uniqueness of 8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid lies in its complex structure featuring multiple azo linkages and sulfonic acid groups that enhance its solubility and reactivity compared to simpler azo dyes .

Case Studies

Several studies have explored the biological activity of this compound:

  • Microscopy Enhancement : A study demonstrated that using this dye in microscopy significantly improved the visualization of cellular structures in various biological specimens, allowing for better morphological assessments .
  • Drug Delivery Research : Research involving drug delivery systems highlighted how the compound could enhance drug solubility and stability, leading to improved therapeutic outcomes in experimental models .

Q & A

Q. What are the key synthetic pathways and intermediates involved in the preparation of this compound?

The synthesis typically involves sequential diazotization and coupling reactions. Key steps include:

  • Diazotization : Use of nitrous acid (HNO₂) to convert aromatic amines to diazonium salts under acidic conditions (0–5°C).
  • Coupling : Reaction of diazonium salts with naphthalene derivatives (e.g., 1-naphthol or sulfonated naphthylamines) at pH 6–9 to form azo linkages .
  • Sulfonation : Introduction of sulfonate groups using sulfuric acid or sulfur trioxide to enhance water solubility .
  • Purification : Continuous flow reactors are employed industrially to ensure consistent yield and quality .

Example intermediates:

IntermediateFunctional GroupsRole in Synthesis
Diazonium salt-N₂⁺Electrophilic coupling agent
1-Naphthol derivative-OH, -SO₃⁻Nucleophilic coupling partner

Q. How do the functional groups (azo, sulfonate, amino) influence the compound’s physicochemical properties?

  • Azo groups (-N=N-) : Govern UV-Vis absorption (λₐᵦₛ ~400–600 nm) and redox activity, enabling applications as dyes or sensors .
  • Sulfonate groups (-SO₃⁻) : Enhance water solubility (>500 mg/mL in aqueous buffers) and stabilize interactions with biomolecules via electrostatic forces .
  • Amino groups (-NH₂) : Participate in hydrogen bonding and coordination chemistry, modifying reactivity in catalytic or biological systems .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • UV-Vis Spectroscopy : Confirms azo group presence (absorption maxima at 450–550 nm) and monitors reaction progress .
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., incomplete sulfonation derivatives) .
  • FT-IR : Detects functional groups (e.g., -SO₃⁻ at 1040 cm⁻¹, -N=N- at 1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.5–8.5 ppm) and confirms substitution patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like positional isomers or over-sulfonated derivatives?

  • Design of Experiments (DoE) : Vary pH (4–9), temperature (0–25°C), and stoichiometry to map yield vs. byproduct formation .
  • Computational Modeling : Use density functional theory (DFT) to predict coupling regioselectivity and transition states, reducing trial-and-error experimentation .
  • In Situ Monitoring : Implement Raman spectroscopy to track intermediate concentrations and adjust reagent feed rates dynamically .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography) be resolved for structural elucidation?

  • Multi-Technique Correlation : Cross-validate NMR data with X-ray diffraction to resolve ambiguities in aromatic ring substitution .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to identify conformational flexibility causing signal splitting .
  • Crystal Structure Prediction (CSP) : Compare experimental XRD patterns with CSP algorithms to validate proposed structures .

Q. What methodologies are effective for studying this compound’s interactions with biomolecules (e.g., proteins, DNA)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) with serum albumin or DNA, revealing affinity constants (K_D ~10⁻⁶–10⁻⁸ M) .
  • Fluorescence Quenching : Monitor tryptophan emission quenching in proteins to infer binding site proximity .
  • Molecular Dynamics (MD) Simulations : Model interactions at atomic resolution, identifying key residues or base pairs involved .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for large-scale synthesis?

  • Reactor Simulation : Model heat/mass transfer in continuous flow reactors to predict optimal flow rates and minimize hot spots .
  • Machine Learning (ML) : Train ML models on historical reaction data to predict yields and recommend condition adjustments in real-time .
  • Digital Twins : Create virtual replicas of synthesis processes to test scalability and failure modes before physical implementation .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Degradation occurs at extremes (pH <2 or >10) due to azo bond cleavage or sulfonate hydrolysis. Buffered solutions (pH 6–8) enhance shelf life .
  • Thermal Stability : Decomposition observed above 150°C; differential scanning calorimetry (DSC) identifies endothermic peaks correlating with degradation .
  • Light Sensitivity : UV exposure accelerates photodegradation; store in amber vials under inert atmosphere .

Q. How do structural analogs (e.g., varying sulfonate positions) compare in performance for specific applications?

  • Comparative UV-Vis Studies : Analogs with sulfonate groups at C-3 and C-6 exhibit redshifted absorption (Δλ ~20 nm) vs. C-2 derivatives, impacting dye selectivity .
  • Electrochemical Profiling : Cyclic voltammetry reveals analogs with amino groups at C-8 show enhanced redox activity (E₁/₂ = -0.3 V vs. Ag/AgCl) for sensor applications .
  • Biological Screening : Analog with a hydroxyl group at C-1 demonstrates 30% higher inhibition of tyrosinase activity due to improved active site binding .

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